molecular formula C21H21N B12665995 4-(1-Methyl-2-phenylethyl)-N-phenylaniline CAS No. 97375-16-1

4-(1-Methyl-2-phenylethyl)-N-phenylaniline

Cat. No.: B12665995
CAS No.: 97375-16-1
M. Wt: 287.4 g/mol
InChI Key: KCCZEHRZIJVJCU-UHFFFAOYSA-N
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Description

4-(1-Methyl-2-phenylethyl)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline moiety, along with a 1-methyl-2-phenylethyl substituent on the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-2-phenylethyl)-N-phenylaniline typically involves the reaction of aniline with 1-methyl-2-phenylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where aniline and 1-methyl-2-phenylethyl chloride are continuously fed into the reactor along with a base. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-2-phenylethyl)-N-phenylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Methyl-2-phenylethyl)-N-phenylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-2-phenylethyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1-phenylethylamine: Similar structure but lacks the methyl group on the ethyl chain.

    N-Phenyl-2-phenylethylamine: Similar structure but with a different substitution pattern on the ethyl chain.

    N-Phenyl-1-methyl-2-phenylethylamine: Similar structure but with a different substitution pattern on the nitrogen atom.

Uniqueness

4-(1-Methyl-2-phenylethyl)-N-phenylaniline is unique due to the specific positioning of the 1-methyl-2-phenylethyl group on the para position of the aniline ring. This unique structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

97375-16-1

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

N-phenyl-4-(1-phenylpropan-2-yl)aniline

InChI

InChI=1S/C21H21N/c1-17(16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)22-20-10-6-3-7-11-20/h2-15,17,22H,16H2,1H3

InChI Key

KCCZEHRZIJVJCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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